Methyl 4-Hydroxyquinoline-2-carboxylate
Overview
Description
Methyl 4-Hydroxyquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both hydroxyl and carboxylate functional groups in its structure makes it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Methyl 4-Hydroxyquinoline-2-carboxylate, a derivative of 4-Hydroxy-2-quinolones, is known for its interesting pharmaceutical and biological activities 4-hydroxy-2-quinolones have been reported to interact with various targets, such as the glycine site of the nmda receptor and the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Mode of Action
It is known that 4-hydroxy-2-quinolones interact with their targets to induce specific biological effects . For instance, one derivative was found to act as a selective antagonist at the glycine site of the NMDA receptor, counteracting haloperidol-induced muscle rigidity in rats . Another derivative was described as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Biochemical Pathways
4-hydroxy-2-quinolones are known to influence various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.94 (iLOGP), 2.42 (XLOGP3), 1.73 (WLOGP), 1.05 (MLOGP), and 1.8 (SILICOS-IT), with a consensus Log Po/w of 1.79 .
Result of Action
4-hydroxy-2-quinolones are known to induce various biological effects, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the Gould-Jacob synthesis, which involves the condensation of aniline with diethyl ethoxymethylenemalonate, followed by cyclization and decarboxylation to yield the desired quinoline derivative . Another method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring system .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
Methyl 4-Hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 4-Hydroxyquinoline-2-carboxylate can be compared with other similar compounds, such as:
4-Hydroxyquinoline-2-carboxylic acid: Lacks the methyl ester group, which can affect its solubility and reactivity.
2-Hydroxyquinoline: Lacks the carboxylate group, which influences its chemical properties and applications.
8-Hydroxyquinoline: Has the hydroxyl group at a different position, leading to different reactivity and biological activity
Uniqueness: The presence of both hydroxyl and carboxylate groups in this compound makes it a unique compound with versatile reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
methyl 4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPKIWQIHSVNCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356286 | |
Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5965-59-3 | |
Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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